molecular formula C9H17FN2O2 B1371688 (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate CAS No. 1431720-86-3

(3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate

Cat. No. B1371688
M. Wt: 204.24 g/mol
InChI Key: DXQXHFOCKKIWJL-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3S,4R)-tert-Butyl 3-amino-4-fluoropyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 1174020-30-4 . It is also known as Boc-3-amino-4-fluoropyrrolidine. The compound has a molecular weight of 204.24 .


Synthesis Analysis

The synthesis of this compound involves multiple steps. One method involves the use of 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide in ethyl acetate and N,N-dimethyl-formamide at 40°C for 2 hours . Another method involves a multi-step reaction with 1H-imidazole, thionyl chloride, triethylamine in dichloromethane at 1 - 20 °C, followed by the use of rhodium (III) chloride hydrate, sodium periodate in acetonitrile, water, 1,2-dichloro-ethane at 2 - 18 °C for 18 hours .


Molecular Structure Analysis

The molecular formula of the compound is C9H17FN2O2 . The InChI Code is 1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5,11H2,1-3H3/t6-,7+/m1/s1 .


Chemical Reactions Analysis

The compound has been used in various chemical reactions. For instance, it has been used in a reaction with propylphosphonic anhydride at 40° C for 2 hours . It has also been subjected to hydrogenolysis with 10 wt % Pd-C in ethanol .


Physical And Chemical Properties Analysis

The compound is a pale-yellow to yellow-brown sticky oil to semi-solid to solid substance . It should be stored in a dark place, sealed in dry conditions, at 2-8°C .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • 4-Fluoropyrrolidine derivatives, including compounds similar to (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate, are utilized in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These derivatives can be synthesized using a method involving double fluorination and converted into various intermediates like 4-fluoropyrrolidine-2-carboxamides and -carbonitriles, which are valuable for medicinal applications (Singh & Umemoto, 2011).

Intermediate in Biotin Synthesis

  • Tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate of Biotin, which plays a crucial role in metabolic processes like the biosynthesis of fatty acids and amino acids, can be synthesized from compounds structurally similar to (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate (Qin et al., 2014).

Enzyme-Catalyzed Kinetic Resolution

  • The compound has been used in enzyme-catalyzed kinetic resolution processes, showcasing its potential in chiral synthesis and the production of enantiomerically pure compounds (Faigl et al., 2013).

Synthesis from L-Aspartic Acid

  • Starting from L-aspartic acid, similar compounds like optically active (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate have been synthesized, demonstrating the compound's relevance in the synthesis of pharmaceutically active substances (Han et al., 2018).

Application in Fluorous Synthesis

  • Fluorinated analogues of tert-butyl alcohol, closely related to this compound, have been explored for their use as protecting groups in fluorous synthesis, indicating the compound's utility in this innovative synthetic methodology (Pardo et al., 2001).

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

tert-butyl (3S,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5,11H2,1-3H3/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQXHFOCKKIWJL-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501163513
Record name 1,1-Dimethylethyl (3S,4R)-3-amino-4-fluoro-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501163513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate

CAS RN

1174020-30-4
Record name 1,1-Dimethylethyl (3S,4R)-3-amino-4-fluoro-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1174020-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3S,4R)-3-amino-4-fluoro-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501163513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERT-BUTYL (3S,4R)-3-AMINO-4-FLUOROPYRROLIDINE-1-CARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.